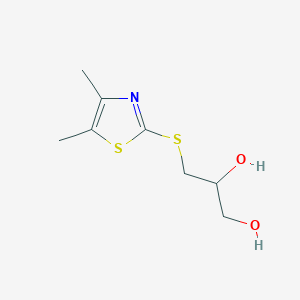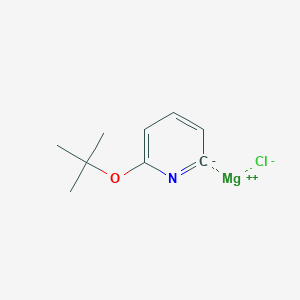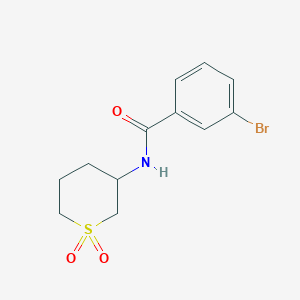
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is a chemical compound with the molecular formula C12H14BrNO3S It is characterized by the presence of a bromine atom, a benzamide group, and a dioxidotetrahydrothiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide typically involves the following steps:
Formation of the Dioxidotetrahydrothiopyran Ring: The dioxidotetrahydrothiopyran ring can be synthesized through the oxidation of tetrahydrothiopyran using suitable oxidizing agents such as hydrogen peroxide or peracids.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated dioxidotetrahydrothiopyran and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.
科学的研究の応用
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)benzamide
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-2-yl)benzamide
Uniqueness
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is unique due to the specific position of the bromine atom and the dioxidotetrahydrothiopyran ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C12H14BrNO3S |
|---|---|
分子量 |
332.22 g/mol |
IUPAC名 |
3-bromo-N-(1,1-dioxothian-3-yl)benzamide |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-4-1-3-9(7-10)12(15)14-11-5-2-6-18(16,17)8-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) |
InChIキー |
HBHUKKXYEDJKBY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


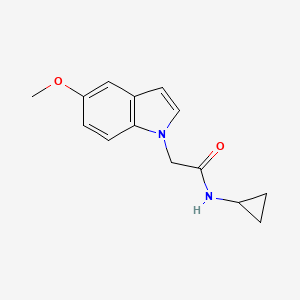

![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)

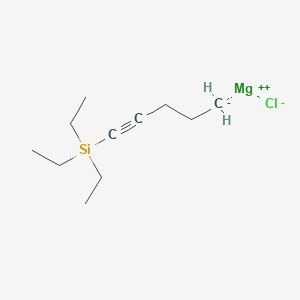
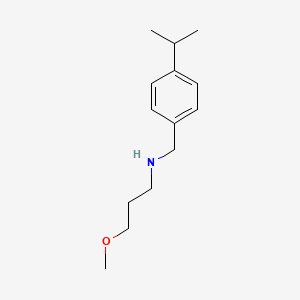
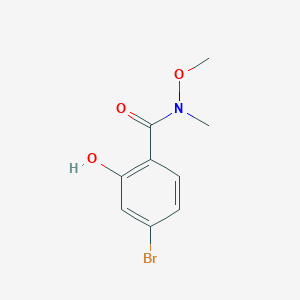
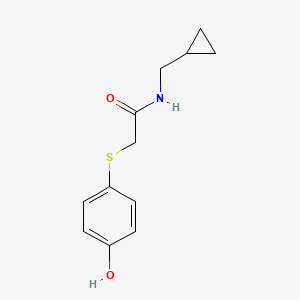
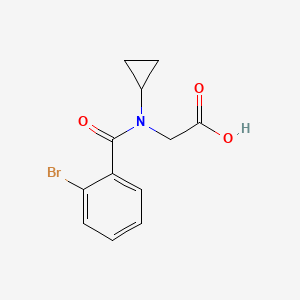
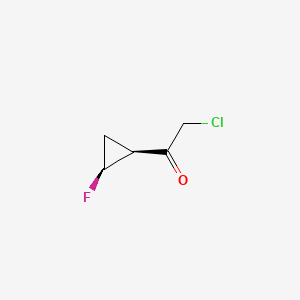
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
